molecular formula C16H22BrClN2 B560259 Desformylflustrabromine Hydrochloride

Desformylflustrabromine Hydrochloride

Cat. No.: B560259
M. Wt: 357.7 g/mol
InChI Key: GEZWEAPBLKXKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Desformylflustrabromine Hydrochloride (dFBr) is a selective agonist of the neuronal nicotinic acetylcholine receptor (nAChR) in α4β2 neurons . The α4β2 nicotinic acetylcholine receptors (α4β2-nAChRs) are the most predominant nAChRs in the brain . They play a crucial role in cognitive processes and are involved in the pathophysiology of disorders that affect cognitive abilities, such as schizophrenia and Alzheimer’s disease .

Mode of Action

dFBr acts as a positive allosteric modulator of α4β2-nAChRs . It enhances the receptor’s response to acetylcholine, the natural ligand, by binding to a site different from the acetylcholine binding site . This modulation increases the whole cell current when co-applied with effective concentrations of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by dFBr is the nicotinic acetylcholine receptor pathway . By potentiating the α4β2-nAChRs, dFBr enhances the flow of ions through the receptor channel, leading to increased neuronal excitability and neurotransmitter release . This can have downstream effects on various cognitive processes.

Result of Action

The potentiation of α4β2-nAChRs by dFBr has several effects at the molecular and cellular levels. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models . Furthermore, it has been found to enhance cognition . For instance, dFBr attenuated the delay-induced impairment in novel object recognition task performance and facilitated cognitive flexibility in the attentional set-shifting task in rats .

Action Environment

The action, efficacy, and stability of dFBr can be influenced by various environmental factors. Given its marine origin and its ability to cross the blood-brain barrier , it can be hypothesized that factors such as temperature, pH, and presence of other molecules could potentially impact its action.

Biochemical Analysis

Biochemical Properties

Desformylflustrabromine Hydrochloride selectively increases the ionic current through α4β2 in the presence of acetylcholine . It displays 14.7-fold selectivity for α4β2 over homomeric (α7) receptors . It has been found to be a positive allosteric modulator for the α2β2 subtype of neuronal nicotinic acetylcholine receptor .

Cellular Effects

This compound has been shown to have moderate cytotoxic effects on HCT-116 cells . It also has been found to attenuate the delay-induced impairment in novel object recognition task performance and facilitate cognitive flexibility in the attentional set-shifting task in rats .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding in the ion channel of muscle-type nicotinic acetylcholine receptors . It also relieves the inhibition of both α2β2 and α4β2 nicotinic acetylcholine receptors by β-Amyloid (1–42) Peptide .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not extensively studied yet. It has been shown to reduce nicotine intake, compulsive-like behavior, and neuropathic pain in animal models .

Dosage Effects in Animal Models

In animal models, this compound has been shown to selectively reduce ethanol but not sucrose consumption in the intermittent access two-bottle choice model of voluntary ethanol consumption . It also decreased preference for ethanol in both male and female rats .

Metabolic Pathways

It is known to interact with α4β2 and α2β2 nicotinic acetylcholine receptors .

Transport and Distribution

It has been shown to cross the blood-brain-barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desformylflustrabromine Hydrochloride involves several steps. The initial step includes the formation of the indole core, followed by bromination and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is achieved through a series of well-controlled chemical reactions. The process begins with the synthesis of the indole core, followed by bromination and functionalization steps. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Desformylflustrabromine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

Properties

IUPAC Name

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2.ClH/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15;/h5-7,10,18-19H,1,8-9H2,2-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZWEAPBLKXKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.